molecular formula C17H26N2O2 B12980127 tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12980127
M. Wt: 290.4 g/mol
InChI Key: JARAEFPSWXWDOV-UHFFFAOYSA-N
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Description

tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 It is a derivative of pyrrolidine and is characterized by the presence of a tert-butyl ester group, a methylamino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters and methylamine. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and the presence of a base like potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 2-[methylamino(phenyl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-8-11-14(19)15(18-4)13-9-6-5-7-10-13/h5-7,9-10,14-15,18H,8,11-12H2,1-4H3

InChI Key

JARAEFPSWXWDOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C2=CC=CC=C2)NC

Origin of Product

United States

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